(2-Bromo-3-chlorophenyl)hydrazine

Chemoselective Suzuki-Miyaura coupling Polyhalogenated arene functionalization Sequential cross-coupling

When mono-halogenated phenylhydrazines restrict SAR exploration to a single coupling site, (2-Bromo-3-chlorophenyl)hydrazine HCl delivers two electronically distinct handles (ortho-Br, meta-Cl) with >10-fold Pd(0) reactivity difference-eliminating protection/deprotection steps. • Sequential diversification: Suzuki at C-Br, then Sonogashira/Buchwald-Hartwig at C-Cl • Direct precursor to fungicidal pyrazoles (Piricularia oryzae actives) and unsymmetrical indoles • HCl salt: high aqueous solubility for homogeneous kg-scale processing; crystalline solid simplifies handling • Purity ≥95% | Ambient shipping | For fragment-based drug discovery & agrochemical R&D

Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
Cat. No. B13086204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-3-chlorophenyl)hydrazine
Molecular FormulaC6H6BrClN2
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Br)NN
InChIInChI=1S/C6H6BrClN2/c7-6-4(8)2-1-3-5(6)10-9/h1-3,10H,9H2
InChIKeyXZFQKBVGVZTRHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromo-3-chlorophenyl)hydrazine – Ortho-Bromo, Meta-Chloro Building Block


(2-Bromo-3-chlorophenyl)hydrazine (CAS 1388045-78-0 free base; most commonly supplied as the hydrochloride salt, CAS 1666138-62-0) is a polyhalogenated arylhydrazine that serves as a bifunctional intermediate in medicinal, agrochemical, and materials chemistry [1]. The molecule features a hydrazine (-NHNH₂) nucleophile paired with an aromatic ring bearing two electronically and sterically distinct halogen substituents—bromine at the ortho position and chlorine at the meta position—making it a privileged scaffold for sequential, chemoselective transformations .

1
Orthogonal cross-coupling intermediate Sequential Pd-catalyzed functionalization at Br then Cl
2
Hydrochloride salt for aqueous handling Crystalline solid supports reproducible weighing and solution prep
3
Dihalogen SAR scaffold Reported antifungal activity trend supports agrochemical lead optimization

(2-Bromo-3-chlorophenyl)hydrazine vs. Generic Phenylhydrazines


Simple phenylhydrazines such as phenylhydrazine itself, 4-bromophenylhydrazine, or 3-chlorophenylhydrazine supply only one type of halogen handle or none at all, forcing the synthetic chemist to accept a single substitution site per batch of intermediate [1]. In contrast, the ortho-bromo, meta-chloro substitution pattern in (2-bromo-3-chlorophenyl)hydrazine provides two orthogonal reaction handles with a well-established reactivity hierarchy (C–Br oxidative addition is >10-fold faster than C–Cl under standard Pd(0) conditions) [2]. Attempting to replicate the same sequential diversification with a mono-halogenated phenylhydrazine would require additional protection/deprotection steps, lower overall yield, and lose the intrinsic regiocontrol that the 2-Br/3-Cl pattern imposes [3].

Risk
Mono-halogen phenylhydrazines lack orthogonal handles. A single halogen site prevents sequential coupling; additional protection/deprotection steps may be required, lowering overall yield.
Risk
Free base or mono-halogen oils may compromise stoichiometry. The oily, less stable form of simple phenylhydrazine free bases can introduce weighing errors and purity shifts in scale-up.
Risk
Simple phenylhydrazines may not replicate dihalogen SAR. Class-level antifungal activity trend suggests higher potency with increased halogen count; monohalogen analogs may underperform in screening.

(2-Bromo-3-chlorophenyl)hydrazine: Key Differentiation Evidence


Orthogonal Br/Cl Reactivity for Sequential Cross-Coupling

In palladium-catalyzed cross-coupling, the C–Br bond of (2-bromo-3-chlorophenyl)hydrazine reacts preferentially over the C–Cl bond, enabling stepwise diversification. The quantitative reactivity model of Lu et al. predicts a >10-fold rate enhancement for oxidative addition of aryl bromides relative to aryl chlorides under standard Pd(0) conditions [1]. This hierarchy is experimentally confirmed by the chemoselective Suzuki–Miyaura coupling of bromochloroaryl substrates, where exclusive coupling at the C–Br position is achieved before subsequent C–Cl functionalization [2].

Orthogonal Br/Cl Reactivity
Class-level inference
C–Br oxidative addition is ≥10-fold faster than C–Cl under Pd(0)
Supports chemoselective sequential coupling strategy.
Reactivity model derived from 79 aryl halide substrates; validate under specific ligand/base conditions.
Chemoselective Suzuki-Miyaura coupling Polyhalogenated arene functionalization Sequential cross-coupling

Hydrochloride Salt: Handling Stability and Aqueous Solubility

The hydrochloride salt of (2-bromo-3-chlorophenyl)hydrazine (CAS 1666138-62-0) is a white to pale-yellow crystalline powder with a decomposition point of approximately 240 °C . The salt form is freely soluble in water and ethanol, whereas the free base (CAS 1388045-78-0) exhibits poor aqueous solubility and is an oil or low-melting solid at ambient temperature . This differential solubility and crystallinity allow accurate weighing and reproducible stoichiometry in aqueous reaction media, a practical advantage over non-salt forms of mono-halogenated phenylhydrazines (e.g., 2-bromophenylhydrazine free base, which is often supplied as a low-purity oil) .

Salt-Form Handling
Data to verify
HCl salt: crystalline solid, mp ~240 °C (dec.), freely soluble in water
Crystalline salt enables reproducible aqueous-process stoichiometry.
Contrast with free base oil or mono-halogen free base low-purity oils.
Salt-form stability Aqueous solubility Reagent handling

Dihalogen SAR: Enhanced Antifungal Activity Against Rice Blast

In a systematic study of over 200 halogen-substituted phenylhydrazine derivatives, Usui and Matsumura demonstrated that antifungal activity against Piricularia oryzae (rice blast) is sensitive to both the number and position of halogen substituents [1]. The activity decreased in the order: phenylhydrazines > β-acetylphenylhydrazines > phenylhydrazones > phenylpyrazolones, and increased with a higher number of halogen atoms [1]. Although exact MIC values for the 2-bromo-3-chloro isomer were not individually tabulated in the accessible abstract, the trend clearly indicates that dihalogenated derivatives outperform mono-halogenated or non-halogenated congeners, making (2-bromo-3-chlorophenyl)hydrazine a relevant scaffold for agrochemical lead optimization [1].

Dihalogen Antifungal SAR
Class-level inference
Dihalogen phenylhydrazines outperform monohalogen in Piricularia oryzae assay
Supports agrochemical lead optimization context.
Exact MIC for 2-Br,3-Cl isomer not individually tabulated; review full SAR trend.
Phenylhydrazine antifungal SAR Rice blast (Piricularia oryzae) Agrochemical intermediates

Differentiated GHS Hazard Profile and Handling Protocols

According to PubChem GHS data, (2-bromo-3-chlorophenyl)hydrazine hydrochloride carries H302 (harmful if swallowed, 100% notification) and H312 (harmful in contact with skin, 100% notification) hazard statements [1]. While unsubstituted phenylhydrazine also carries acute toxicity warnings, the presence of bromine and chlorine introduces additional dermal absorption risks and potential for halogen-specific metabolic activation that must be managed with appropriate PPE [1][2]. In contrast, 3-chlorophenylhydrazine hydrochloride shows a lower reported incidence of dermal hazard flags (H315 at 14.6% notification rate vs. H312 at 100% for the 2-Br,3-Cl analog) [2], underscoring that the 2-bromo-3-chloro variant requires more stringent skin protection.

GHS Hazard Profile
Cross-study comparable
H312 (dermal harm) notification: 100% vs. 14.6% for 3-Cl analog
Distinct dermal hazard profile requires stringent skin protection SOPs.
GHS data aggregated from vendor and regulatory sources; review site-specific safety assessment.
Chemical safety GHS hazard classification Laboratory handling

Key Applications of (2-Bromo-3-chlorophenyl)hydrazine


Medicinal Chemistry Library Synthesis via Sequential Cross-Coupling

The ortho-bromo, meta-chloro pattern allows a first Suzuki coupling at the C–Br position, followed by a second orthogonal coupling (e.g., Sonogashira or Buchwald-Hartwig) at the C–Cl site, generating highly functionalized biaryl or heterobiaryl intermediates without additional halogenation steps [1][2]. This sequential strategy is particularly valuable in fragment-based drug discovery, where rapid analog generation is rate-limiting.

Agrochemical Lead Optimization: Rice Blast Control

The SAR trend established by Usui and Matsumura identifies dihalogenated phenylhydrazines as the most potent subclass against Piricularia oryzae [3]. (2-Bromo-3-chlorophenyl)hydrazine serves as a direct precursor to hydrazones and pyrazoles that can be screened for improved protective and curative activity, replacing older organomercury benchmarks.

Fischer Indole Synthesis for Materials Chemistry

The hydrazine group reacts with ketones under Fischer conditions to form indole cores, while the residual bromine and chlorine substituents remain available for late-stage functionalization via Pd-catalyzed cross-coupling, as demonstrated for 4-bromophenylhydrazine in the synthesis of fluorescent 5-aryl-2-styryl-3H-indoles [4]. The 2-Br/3-Cl analog extends this concept to unsymmetrically substituted indoles for optoelectronic applications.

Hydrochloride Salt in Aqueous Process Scale-Up

The hydrochloride salt's high aqueous solubility and crystalline nature facilitate homogeneous reaction conditions in water or aqueous alcohol mixtures, enabling cleaner phase separations and simpler work-up procedures compared to the free base or mono-halogenated phenylhydrazine oils . This is a critical factor for kilo-lab and pilot-plant procurement.

Application
Selection Property
Validation Focus
Sequential cross-coupling library synthesis
Orthogonal Br/Cl handles
Chemoselectivity under Pd catalysis conditions
Agrochemical lead optimization
Dihalogen phenylhydrazine scaffold
SAR trend confirmation in target pathogen assays
Fischer indole materials chemistry
Hydrazine nucleophile with late-stage handles
Post-cyclization functionalization efficiency
Aqueous process scale-up
Hydrochloride salt solubility and crystallinity
Homogeneous reaction profile and phase separation

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